

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide

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Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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Chemical Profile & Inhibitory Data of ARP-100

ARP-100 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), designed to interact with the S1' pocket of the enzyme. It exhibits anti-invasive properties, making it a compound of interest for cancer research and studies involving extracellular matrix remodeling [1] [2].

The table below summarizes its core chemical identity and inhibitory profile against various MMPs:

Property	Description
CAS Number	704888-90-4 [1] [3]
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₅ S [1] [3]
Molecular Weight	364.416 g/mol [1] [4]
Synonyms	ARP-100, MMP-2 Inhibitor III [1] [3] [5]
IC ₅₀ (MMP-2)	12 nM [1] [2] [6]
IC ₅₀ (MMP-9)	0.2 μM [1] [6]

Property	Description
IC ₅₀ (MMP-3)	4.5 μM [1] [6]
IC ₅₀ (MMP-1)	>50 μM [1] [6]
IC ₅₀ (MMP-7)	>50 μM [1] [6]

This data highlights the high selectivity of **ARP-100** for MMP-2 over other closely related metalloproteinases [1] [2] [6].

Detailed Experimental Protocol

A recent 2024 study provides a robust model for investigating the role of MMP-2 in cellular pathways, using **ARP-100** to elucidate its function. Below is a detailed methodology from this research [7] [8].

Cell Culture and Treatment

- **Cell Type:** Lacrimal gland myoepithelial cells (MECs) isolated from α-smooth muscle actin–green fluorescent protein (SMA-GFP) transgenic mice [7] [8].
- **Culture Conditions:** Cells are seeded in six-well plates in RPMI medium supplemented with 10% FBS [7] [8].
- **Treatment Groups:**
 - **Control:** Untreated cells.
 - **IL-1β Group:** Cells treated with 10 ng/mL of interleukin-1β (IL-1β) to induce inflammation.
 - **Inhibitor Groups:** Cells pre-treated for 30 minutes with either **20 μM SP600125** (a JNK inhibitor) or **10 μM ARP-100** (the MMP-2 inhibitor) before the addition of IL-1β [7] [8].
 - The culture media, containing fresh cytokines and inhibitors, is replaced every other day for a total treatment period of 7 days [7] [8].

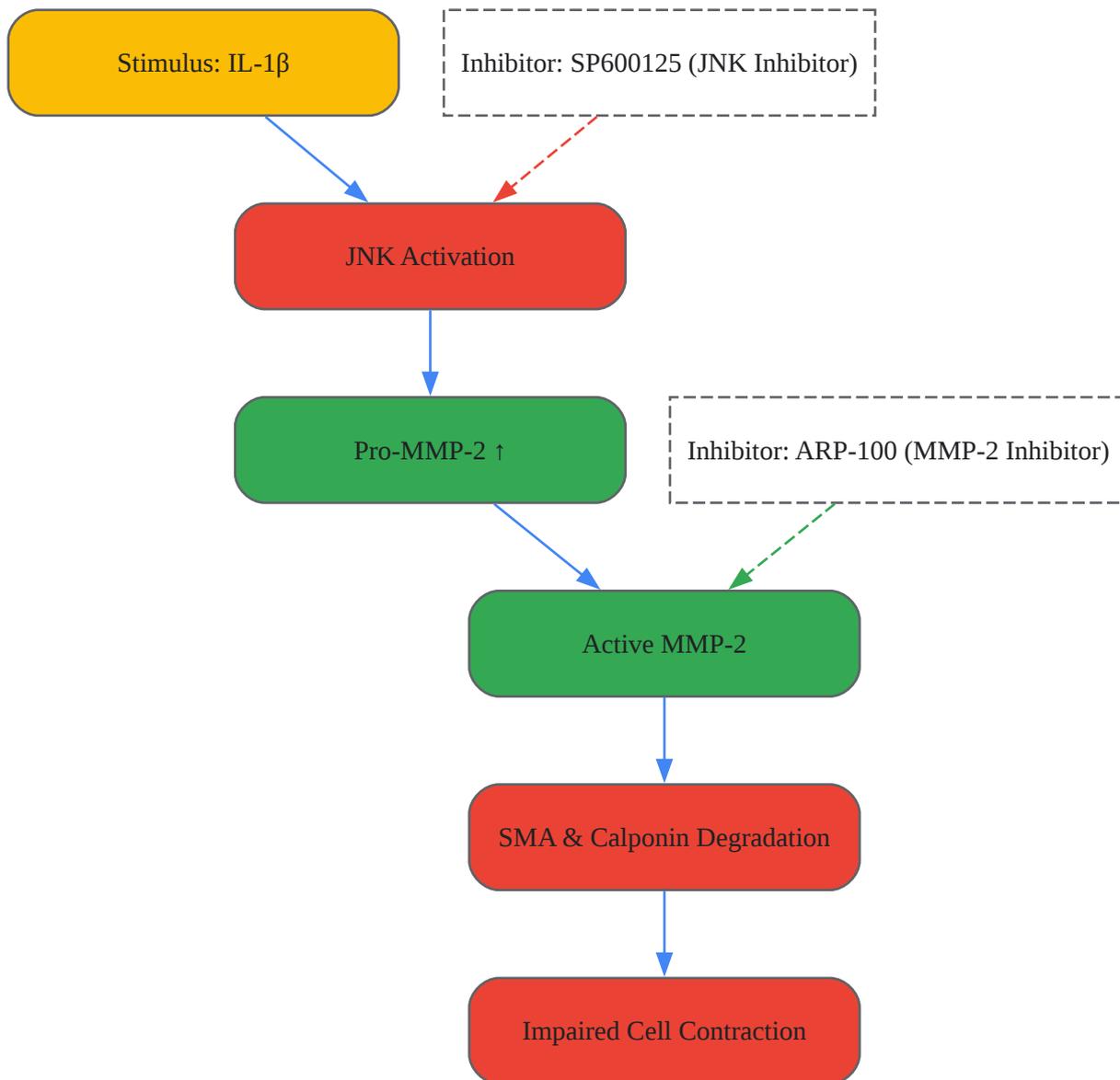
Data Collection and Analysis

- **GFP Intensity & Cell Size Measurement:**
 - **When:** Days 2, 4, and 7.
 - **Method:** Capture up to 10 random images from each well using consistent camera settings.

- **Quantification:** GFP intensity is measured using ImageJ/Fiji software, and cell size/area is quantified using SPOT Imaging software [8].
- **Western Blot Analysis:**
 - **When:** After 7 days of treatment.
 - **Procedure:** Lyse cells in ice-cold RIPA buffer supplemented with protease inhibitors. Separate proteins via SDS-PAGE and transfer to membranes.
 - **Target Proteins:** Probe for α -Smooth Muscle Actin (SMA), calponin, pro-MMP-2, and β -actin (loading control) using specific antibodies [7] [8].
- **Functional Contraction Assay:**
 - **When:** After 7 days of treatment.
 - **Procedure:** Trypsinize and seed cells overnight in a 24-well plate. Stimulate with 10^{-6} M oxytocin (OXT) for 20 minutes.
 - **Imaging:** Capture still images of the contraction process using a digital camera mounted on an inverted fluorescence microscope [7] [8].

Signaling Pathway & Experimental Workflow

The following diagram illustrates the signaling pathway and experimental logic elucidated using **ARP-100** in the referenced study [7] [8]:



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*Diagram 1: The JNK/MMP-2 signaling pathway in IL-1 β -mediated cell function impairment. Dashed lines indicate the inhibitory action of **ARP-100** and **SP600125**.*

Key Experimental Findings

The application of the above protocol in the 2024 study demonstrated that:

- IL-1 β treatment significantly **reduced GFP intensity and cell size**, effects that were reversed by both the JNK inhibitor (SP600125) and the MMP-2 inhibitor (**ARP-100**) [8].

- IL-1 β led to the **degradation of contractile proteins (SMA and calponin)**, which was prevented by co-treatment with either inhibitor [8].
- The **impairment of oxytocin-induced cell contraction** caused by IL-1 β was also restored by both SP600125 and **ARP-100** [8].
- The study concluded that IL-1 β uses the **JNK/MMP-2 pathway** to alter myoepithelial cell structure and function, a mechanism relevant to conditions like aqueous-deficient dry eye disease [7] [8].

Physical Properties & Sourcing for Research

For researchers planning experiments, here are some practical details:

Parameter	Specification
Physical Form	Off-white to light yellow crystalline solid [3] [2]
Solubility	≥ 36.4 mg/mL in DMSO [2]
Storage	Desiccate at +4°C or store at -20°C [3] [2]
Purity	Available at 98% [4]
Key Suppliers	Selleck Chemicals, Cayman Chemical, MedChem Express, Apollo Scientific, and others [3] [5]

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